Stannane, chlorotris(4-chlorophenyl)- is an organotin compound characterized by the presence of three 4-chlorophenyl groups attached to a central tin atom. This compound is of interest in both synthetic organic chemistry and materials science due to its unique chemical properties and potential applications.
Stannane, chlorotris(4-chlorophenyl)- can be synthesized through various methods, notably involving the reaction of stannic chloride with 4-chlorophenyl magnesium bromide. The synthesis and characterization of this compound have been documented in several scientific studies, highlighting its relevance in chemical research and industrial applications.
This compound falls under the category of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. Organotin compounds are known for their diverse applications in catalysis, materials science, and biological studies.
The synthesis of stannane, chlorotris(4-chlorophenyl)- typically involves a multi-step process:
The reaction conditions generally involve an inert atmosphere (e.g., nitrogen or argon) to prevent moisture interference, which can adversely affect the Grignard reagent's reactivity. The yields from these reactions can vary based on the specific conditions employed, including temperature and reaction time.
Stannane, chlorotris(4-chlorophenyl)- has a tetrahedral molecular geometry around the tin atom. The tin atom is coordinated by three chlorinated phenyl groups and one chloride ion, leading to a distorted tetrahedral arrangement due to steric hindrance from the bulky phenyl groups.
Stannane, chlorotris(4-chlorophenyl)- can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for stannane, chlorotris(4-chlorophenyl)- primarily involves its ability to coordinate with various substrates through its tin atom. This coordination facilitates several chemical transformations typical in organometallic chemistry:
Stannane, chlorotris(4-chlorophenyl)- has several scientific applications:
CAS No.:
CAS No.: 80214-56-8
CAS No.:
CAS No.:
CAS No.: 5145-48-2